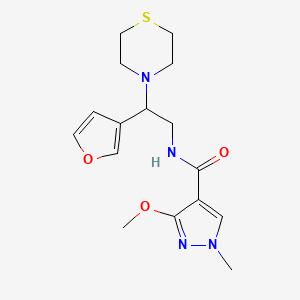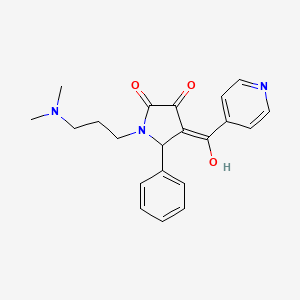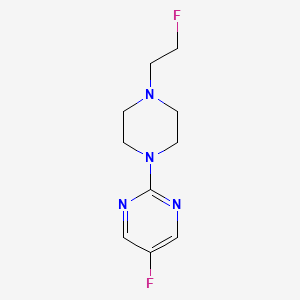
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several functional groups and structural motifs common in organic chemistry, including a furan ring, a pyrazole ring, a thiomorpholine ring, and an amide group . Furan is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan compounds can be synthesized using a variety of methods . For instance, amides and esters containing furan rings can be synthesized under microwave-assisted conditions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Furan is a five-membered aromatic heterocycle with one oxygen atom .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its various functional groups. Furan compounds can participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural components. For example, furan is a colorless, flammable, highly volatile liquid .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Compounds derived from furan, pyrazole, and carboxamide structures have demonstrated significant antimicrobial activities. For instance, derivatives obtained from furan-2-carbohydrazide showed antimicrobial activity against tested microorganisms, suggesting the potential for similar compounds to serve as antimicrobial agents (Başoğlu et al., 2013). Similarly, novel chitosan Schiff bases based on heterocyclic moieties, including furan derivatives, exhibited antimicrobial activity against a variety of bacteria and fungi, indicating the versatility of these compounds in biomedical applications (Hamed et al., 2020).
Anti-inflammatory and Analgesic Properties
The synthesis of quinoline-attached furan-2(3H)-ones revealed anti-inflammatory and antibacterial properties with reduced gastrointestinal toxicity and lipid peroxidation, highlighting the therapeutic potential of furan derivatives in anti-inflammatory treatments (Alam et al., 2011).
Anticancer Activities
The exploration of pyridines, thioamides, and pyrano[2,3-d]thiazole derivatives based on furan compounds has also uncovered promising anticancer activities, with several compounds showing high cytotoxicity against cancer cell lines, suggesting the potential for furan derivatives in cancer therapy (Zaki et al., 2018).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is an investigational protease inhibitor . It is structurally similar to darunavir, a drug used in HIV-1 infections . The primary target of this compound is the HIV-1 protease, an enzyme crucial for the life-cycle of the HIV-1 virus .
Mode of Action
As a protease inhibitor, N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide interacts with the HIV-1 protease, preventing it from performing its function . This interaction inhibits the maturation of viral particles, rendering them non-infectious .
Biochemical Pathways
The inhibition of the HIV-1 protease disrupts the viral replication cycle. This results in the production of immature, non-infectious viral particles . The exact biochemical pathways affected by N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide are still under investigation.
Result of Action
The primary result of N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide’s action is the inhibition of HIV-1 protease, leading to the production of non-infectious viral particles . This can potentially reduce the viral load in patients with HIV-1 infections.
Eigenschaften
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-19-10-13(16(18-19)22-2)15(21)17-9-14(12-3-6-23-11-12)20-4-7-24-8-5-20/h3,6,10-11,14H,4-5,7-9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUWBTYLEQWPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2613362.png)

![N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide](/img/structure/B2613368.png)
![2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B2613369.png)

![methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2613372.png)
![N-(1-cyanocycloheptyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2613374.png)

![1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid](/img/structure/B2613376.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613377.png)
![3-Phenyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2613379.png)
![3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2613381.png)

![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2613383.png)
